molecular formula C16H16ClNO B1271824 N-benzyl-2-chloro-N-(3-methylphenyl)acetamide CAS No. 38677-47-3

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide

Cat. No. B1271824
CAS RN: 38677-47-3
M. Wt: 273.75 g/mol
InChI Key: FKHCQUXRYRIDMR-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide is a compound that belongs to the class of acetamides, which are characterized by the presence of an acetyl group (CH3C(=O)-) attached to a nitrogen atom. This compound is structurally related to various other acetamides that have been synthesized and studied for their molecular and electronic structures, as well as their physical and chemical properties.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves acetylation reactions, where an amine is reacted with an acyl chloride in the presence of a catalyst or a base. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized using N-methylaniline and chloracetyl chloride, with anhydrous sodium acetate and methanol through acetylation, esterification, and ester interchange steps . Similarly, N-benzyl-2-chloro-N-(3-methylphenyl)acetamide could be synthesized through a comparable route, starting with the appropriate benzylamine and chloroacetyl chloride.

Molecular Structure Analysis

The molecular structure of acetamides is often investigated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the molecular and electronic structure of N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide was characterized by these methods . The conformation of the N—H bond in acetamides can be syn or anti to other substituents on the aromatic ring, which can influence the overall molecular geometry and properties .

Chemical Reactions Analysis

Acetamides can undergo various chemical reactions, including silylation, as seen in the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds . The reactivity of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide would likely be influenced by the electron-withdrawing chloro group and the electron-donating methyl and benzyl groups, affecting its behavior in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamides are influenced by their molecular structure. For instance, the presence of chloro and methyl groups can affect the polarity, dipole moment, and hydrogen bonding capabilities of the compound . The conformation of the molecule can also impact its vibrational frequencies, as seen in the spectroscopic investigations of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide . These properties are crucial for understanding the behavior of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide in different environments and potential applications.

Scientific Research Applications

Adsorption and Mobility in Soil Research by Peter and Weber (1985) studied the adsorption and mobility of acetamides, including N-benzyl-2-chloro-N-(3-methylphenyl)acetamide, in soil. Their findings suggest a positive correlation between soil properties like organic matter and clay content with acetamide adsorption.

Metabolism by Fungi Pothuluri et al. (1997) explored the metabolism of acetamides by the fungus Cunninghamella elegans. Their study Metabolism of Metolachlor by the Fungus Cunninghamella elegans provided insights into the biotransformation of these compounds by fungi.

Crystal Structure Analysis Davis and Healy (2010) in their study N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide analyzed the crystal structure of a similar acetamide compound. This research contributes to understanding the molecular configurations of these compounds.

Herbicidal Activity A study on the herbicidal activity of acetamides was conducted by Coleman et al. (2000). It revealed insights into the metabolism of these compounds and their effect as herbicides.

Pesticide Potential Olszewska et al. (2011), in their research New powder diffraction data of some N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide-potential pesticides, characterized N-derivatives of acetamides as potential pesticides.

Photovoltaic Efficiency Modeling In the field of photovoltaic efficiency, Mary et al. (2020) conducted a study on Spectroscopic, quantum mechanical studies, ligand protein interactions and photovoltaic efficiency modeling of some bioactive benzothiazolinone acetamide analogs. This research highlights the potential application of acetamide analogs in dye-sensitized solar cells.

Safety And Hazards

The compound has several hazard statements including H302, H315, H318, and H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-13-6-5-9-15(10-13)18(16(19)11-17)12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHCQUXRYRIDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368734
Record name N-benzyl-2-chloro-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836633
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide

CAS RN

38677-47-3
Record name N-benzyl-2-chloro-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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